![molecular formula C22H29N5O B3003105 3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one CAS No. 898459-65-9](/img/structure/B3003105.png)
3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiarrhythmic and Antihypertensive Effects
- Research has shown that derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibit strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, which depend on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).
Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including compounds with a 3-phenylpiperazinyl group, have shown significant cytotoxicity in vitro against several tumor cell lines and demonstrated in vivo antitumor activity (Naito et al., 2005).
Antibacterial Properties
- Derivatives of 4-phenyl-1,2,4-triazoline-5-thione, including those reacted with piperazine derivatives, have been screened for antibacterial activities (Pitucha et al., 2005).
Anticonvulsant Properties
- Compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol have been structurally analyzed for their anticonvulsant properties, with studies highlighting the importance of the piperidine nitrogen lone pair delocalization towards the middle heterocycle (Georges et al., 1989).
Soluble Epoxide Hydrolase Inhibition
- Derivatives such as 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have been identified as inhibitors of soluble epoxide hydrolase, with specific structural features being critical for potency and selectivity (Thalji et al., 2013).
Synthesis and Central Nervous System Agents
- Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized for potential application as central nervous system agents, influenced by their structure and inhibition of specific activities (Bauer et al., 1976).
Antidepressant and Antianxiety Activities
- Novel derivatives have been evaluated for their antidepressant and antianxiety activities in behavioral tests, highlighting their potential in treating mental health disorders (Kumar et al., 2017).
Anticancer Agents
- Certain 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Murty et al., 2011).
Antimalarial Agents
- Aryl piperazine and pyrrolidine derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, with specific structural features contributing to their efficacy (Mendoza et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-8,10-11H,2,5-6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVFXMCNDYBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

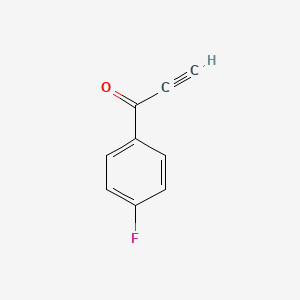
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
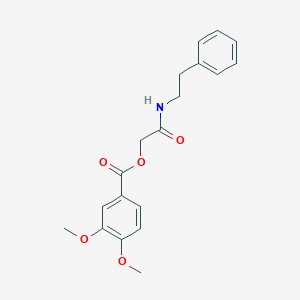


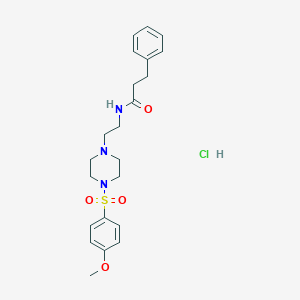

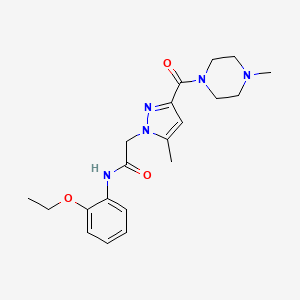
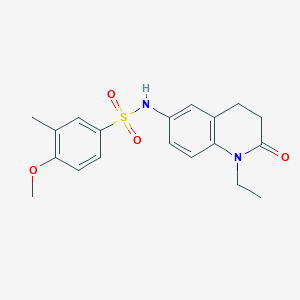
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
